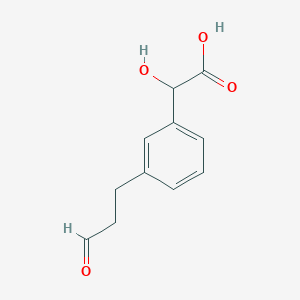
4-Bromo-1-((4-methoxybenzyl)oxy)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-((4-methoxybenzyl)oxy)-2-methylbenzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a bromine atom, a methoxybenzyl group, and a methyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-((4-methoxybenzyl)oxy)-2-methylbenzene can be achieved through several synthetic routes. One common method involves the bromination of 1-((4-methoxybenzyl)oxy)-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reaction conditions. The use of automated systems and advanced monitoring techniques helps in maintaining the desired product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-((4-methoxybenzyl)oxy)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction to form partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation Reactions: Formation of aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Formation of cyclohexane derivatives or partially hydrogenated aromatic compounds.
Applications De Recherche Scientifique
4-Bromo-1-((4-methoxybenzyl)oxy)-2-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-((4-methoxybenzyl)oxy)-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxybenzyl group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1-((4-methoxyphenyl)methyl)benzene
- 4-Bromo-1-((4-methoxyphenyl)oxy)-2-methylbenzene
- 4-Bromo-1-((4-methoxybenzyl)oxy)benzene
Uniqueness
4-Bromo-1-((4-methoxybenzyl)oxy)-2-methylbenzene is unique due to the presence of both a bromine atom and a methoxybenzyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C15H15BrO2 |
|---|---|
Poids moléculaire |
307.18 g/mol |
Nom IUPAC |
4-bromo-1-[(4-methoxyphenyl)methoxy]-2-methylbenzene |
InChI |
InChI=1S/C15H15BrO2/c1-11-9-13(16)5-8-15(11)18-10-12-3-6-14(17-2)7-4-12/h3-9H,10H2,1-2H3 |
Clé InChI |
GRTZRAVKRJDKAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{[(3-hydroxynaphthalen-2-YL)formamido]imino}butanamide](/img/structure/B14781279.png)

![8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one](/img/structure/B14781287.png)
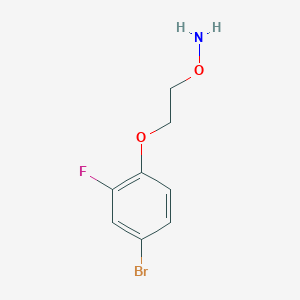
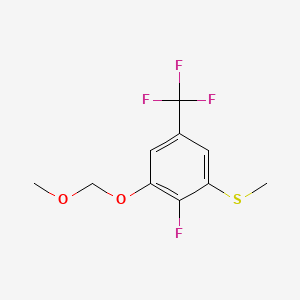

![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]propanamide](/img/structure/B14781307.png)
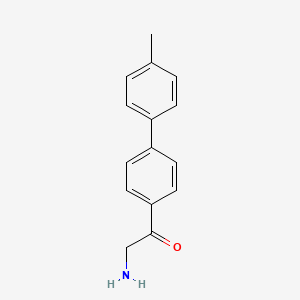
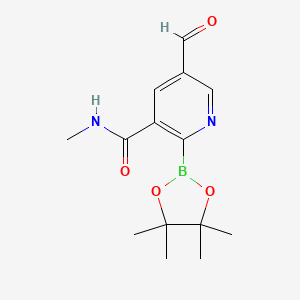

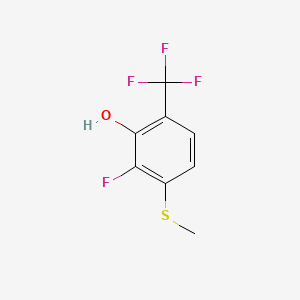
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14781355.png)
